molecular formula C18H19N3O3 B268736 N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide

N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide

Katalognummer B268736
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: DBZJMCGPOITXTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. TAK-659 is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways of B-cell receptor (BCR) and Fc receptor (FcR) in B cells.

Wirkmechanismus

N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide selectively binds to and inhibits BTK, a key enzyme in the BCR and FcR signaling pathways in B cells. BTK plays a critical role in the activation and proliferation of B cells, as well as the production of cytokines and chemokines. By inhibiting BTK, this compound blocks these signaling pathways, leading to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. Inhibition of BTK by this compound leads to the downregulation of B-cell activation markers, such as CD69 and CD86, and the inhibition of B-cell proliferation and survival. This compound also reduces the production of cytokines and chemokines, such as IL-6 and CXCL13, which are involved in the pathogenesis of autoimmune diseases. Additionally, this compound has been shown to enhance the activity of immune cells, such as natural killer cells and T cells, leading to improved anti-tumor responses.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide has several advantages for scientific research, including its high potency and selectivity for BTK, its favorable pharmacokinetic properties, and its ability to enhance the efficacy of other cancer therapies. However, there are also limitations to using this compound in lab experiments. This compound may have off-target effects on other kinases, leading to potential toxicity and side effects. Additionally, this compound may have different effects on human and animal cells, making it difficult to extrapolate results from animal studies to human clinical trials.

Zukünftige Richtungen

There are several future directions for scientific research on N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide. One potential direction is to explore the use of this compound in combination with other cancer therapies, such as immunotherapy and targeted therapy. Another direction is to investigate the potential use of this compound in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of this compound, as well as its potential toxicity and side effects in humans. Overall, this compound shows great potential as a therapeutic agent for the treatment of B-cell malignancies and autoimmune diseases, and further research is needed to fully explore its clinical applications.

Synthesemethoden

The synthesis of N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide involves several steps, including the reaction of isonicotinoyl chloride with 3-aminobenzyl alcohol to form N-(3-hydroxyphenyl)isonicotinamide. This intermediate is then reacted with tetrahydro-2-furanmethanamine and triethylamine to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a suitable candidate for further scientific research.

Wissenschaftliche Forschungsanwendungen

N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide has been extensively studied for its potential therapeutic applications in the treatment of B-cell malignancies and autoimmune diseases. In preclinical studies, this compound has shown promising results in inhibiting B-cell proliferation and survival, reducing tumor growth, and improving autoimmune disease symptoms. This compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.

Eigenschaften

Molekularformel

C18H19N3O3

Molekulargewicht

325.4 g/mol

IUPAC-Name

N-[3-(oxolan-2-ylmethylcarbamoyl)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C18H19N3O3/c22-17(20-12-16-5-2-10-24-16)14-3-1-4-15(11-14)21-18(23)13-6-8-19-9-7-13/h1,3-4,6-9,11,16H,2,5,10,12H2,(H,20,22)(H,21,23)

InChI-Schlüssel

DBZJMCGPOITXTC-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=NC=C3

Kanonische SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=NC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.